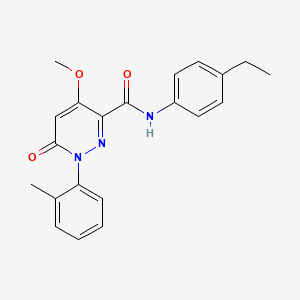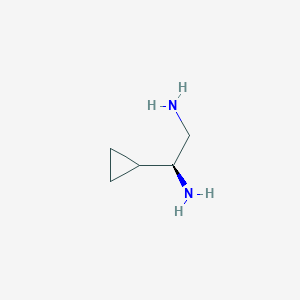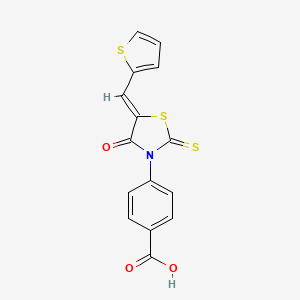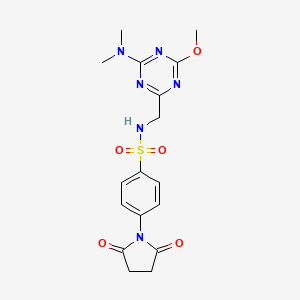
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide" is a synthetic organic compound with diverse applications. This compound is notable for its structural complexity, featuring a unique combination of functional groups that contribute to its versatile chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide" typically involves multi-step organic reactions. One common route starts with the preparation of the triazine core, followed by alkylation and sulfonation steps. The detailed reaction conditions include:
Triazine Core Formation: : This often involves the reaction of cyanuric chloride with dimethylamine and methoxy-containing reactants under controlled temperatures and solvents like acetone.
Alkylation Step: : Involves reacting the intermediate triazine compound with 4-(2,5-dioxopyrrolidin-1-yl)benzyl chloride in a polar aprotic solvent such as dimethylformamide (DMF).
Sulfonation: : The final step involves the sulfonation of the benzene ring, often using reagents such as chlorosulfonic acid or sulfur trioxide, under low temperatures to prevent decomposition.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving automated systems for precise control of reaction conditions, real-time monitoring, and solvent recycling techniques to minimize waste.
Chemical Reactions Analysis
Types of Reactions It Undergoes
"N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide" undergoes various types of chemical reactions:
Substitution Reactions: : Both nucleophilic and electrophilic substitution reactions occur at the benzene ring and triazine core.
Oxidation and Reduction: : The compound can undergo redox reactions, particularly at the sulfonamide and pyrrolidinone moieties.
Condensation Reactions: : These can occur under specific conditions involving reactive intermediates like imines or enolates.
Common Reagents and Conditions
Substitution: : Common reagents include sodium hydride for nucleophilic substitution and chlorinating agents like thionyl chloride for electrophilic reactions.
Oxidation: : Reagents like potassium permanganate or chromium trioxide are used.
Reduction: : Sodium borohydride or lithium aluminum hydride serve as reducing agents.
Major Products Formed
Substituted triazines, sulfonamides, and pyrrolidinones are the major products, varying based on the specific reaction conditions and reagents used.
Scientific Research Applications
"N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide" finds applications across several fields:
Chemistry: : Used as a reagent in organic synthesis, particularly in the preparation of complex molecular architectures.
Biology: : Explored for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Applied in the development of novel materials, including polymers and advanced coatings.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : It interacts with enzymes, proteins, and receptors, depending on the context of its application.
Pathways Involved: : Mechanisms often involve binding to active sites of enzymes, altering protein conformation and activity, or modulating signal transduction pathways in biological systems.
Comparison with Similar Compounds
"N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide" shares similarities with other triazine-based compounds and sulfonamides, such as:
Similar Compounds: : 2,4,6-tris(dimethylamino)-1,3,5-triazine, sulfadiazine, and 1,3,5-triazine-2,4,6-triamine.
Uniqueness: : Its unique structural combination of triazine, sulfonamide, and pyrrolidinone moieties sets it apart, contributing to its distinct chemical reactivity and biological properties.
And there you have it. Would you like to dive deeper into any of these sections?
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O5S/c1-22(2)16-19-13(20-17(21-16)28-3)10-18-29(26,27)12-6-4-11(5-7-12)23-14(24)8-9-15(23)25/h4-7,18H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVIBFPTCPSOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

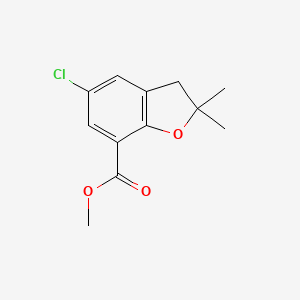
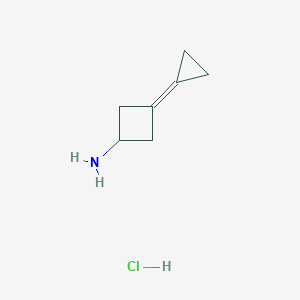
![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2992614.png)
![N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B2992616.png)
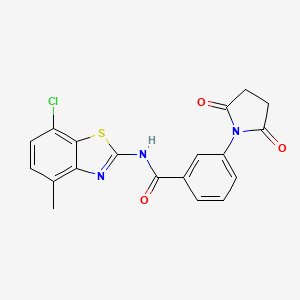
![N-tert-butyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2992619.png)
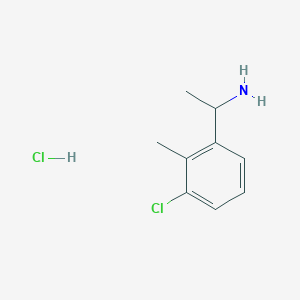
![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2992621.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2992622.png)
